molecular formula C11H27ClN2O4 B10855281 Trimethyl chitosan CAS No. 52349-26-5

Trimethyl chitosan

Cat. No.: B10855281
CAS No.: 52349-26-5
M. Wt: 286.79 g/mol
InChI Key: HFNQAFWMDXYZFM-YHSFBLOESA-M
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Description

Trimethyl chitosan is a derivative of chitosan, a natural polymer obtained by the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans such as shrimp and crabs, as well as in the cell walls of fungi. This compound is synthesized by introducing trimethyl groups into the chitosan molecule, resulting in a quaternized derivative that is soluble over a wide range of pH values. This modification enhances the solubility, mucoadhesiveness, and permeation properties of chitosan, making it a valuable compound in various biomedical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl chitosan is typically synthesized through the quaternization of chitosan The primary amine groups of chitosan react with methyl iodide in the presence of a base such as sodium hydroxideThe degree of quaternization can be controlled by adjusting the reaction conditions, such as the concentration of methyl iodide and the reaction time .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chitosan is mixed with methyl iodide and a base. The reaction mixture is stirred continuously at a controlled temperature to ensure uniform quaternization. After the reaction is complete, the product is purified through filtration and washing to remove any unreacted reagents and by-products. The purified this compound is then dried and milled into a fine powder for various applications .

Chemical Reactions Analysis

Types of Reactions: Trimethyl chitosan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trimethyl chitosan has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Trimethyl chitosan is compared with other similar compounds, such as:

    N-[(2-hydroxy-3-trimethyl ammonium) propyl] chitosan (HTCC): Both compounds are quaternized derivatives of chitosan, but HTCC has a different quaternary ammonium moiety.

    Carboxymethyl Chitosan: This derivative is modified with carboxymethyl groups, enhancing its solubility and biocompatibility.

    Chitosan Oligosaccharides: These are low molecular weight derivatives of chitosan with improved solubility and bioactivity.

This compound stands out due to its unique combination of solubility, mucoadhesiveness, and permeation enhancement, making it a versatile compound for various biomedical and pharmaceutical applications.

Properties

CAS No.

52349-26-5

Molecular Formula

C11H27ClN2O4

Molecular Weight

286.79 g/mol

IUPAC Name

azane;[(2R,3R,4S,5S,6S)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-methyloxan-3-yl]-trimethylazanium;chloride

InChI

InChI=1S/C11H24NO4.ClH.H3N/c1-7-8(6-13)16-11(15-5)9(10(7)14)12(2,3)4;;/h7-11,13-14H,6H2,1-5H3;1H;1H3/q+1;;/p-1/t7-,8-,9-,10+,11-;;/m1../s1

InChI Key

HFNQAFWMDXYZFM-YHSFBLOESA-M

Isomeric SMILES

C[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)[N+](C)(C)C)OC)CO.N.[Cl-]

Canonical SMILES

CC1C(OC(C(C1O)[N+](C)(C)C)OC)CO.N.[Cl-]

Origin of Product

United States

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